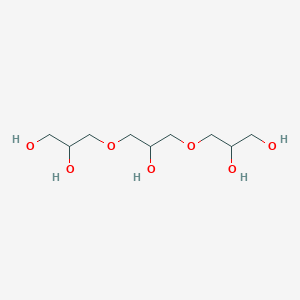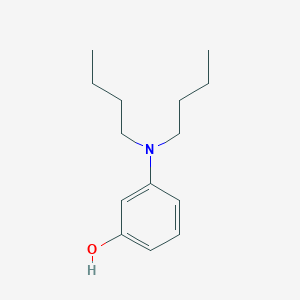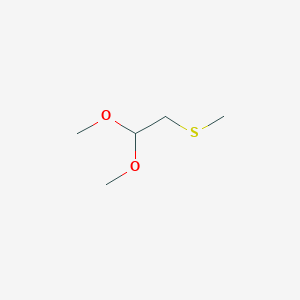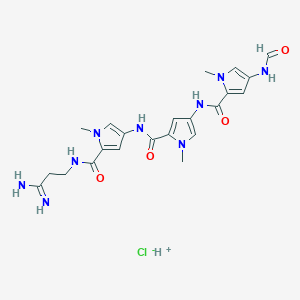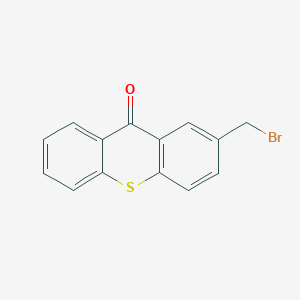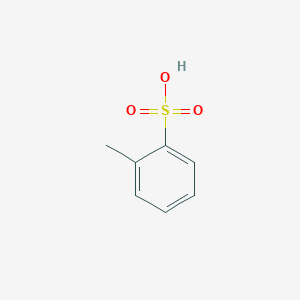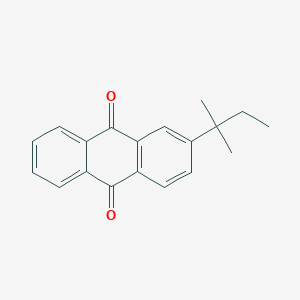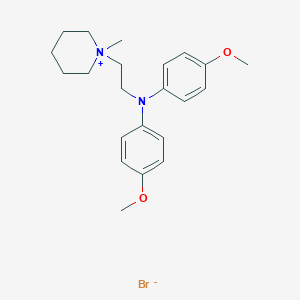
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide, also known as BISME, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide exerts its effects through the inhibition of nicotinic acetylcholine receptors and acetylcholinesterase. Nicotinic acetylcholine receptors are involved in muscle contraction, while acetylcholinesterase breaks down acetylcholine. By inhibiting these targets, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide can lead to muscle relaxation, improved cognitive function, and induction of apoptosis in cancer cells.
生化和生理效应
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide has been shown to induce muscle relaxation and sedation. It has also been shown to improve cognitive function, as evidenced by increased acetylcholine levels in the brain. In cancer cells, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide has been shown to induce apoptosis, leading to cell death.
实验室实验的优点和局限性
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide has several advantages for lab experiments. It is a highly pure compound that can be synthesized using a multi-step process, ensuring consistency in experiments. Its mechanism of action is well-understood, making it a useful tool for studying the effects of nicotinic acetylcholine receptors and acetylcholinesterase. However, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide also has limitations, such as its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
There are several future directions for 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide research. In neuroscience, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide could be studied further for its potential as a cognitive enhancer. In pharmacology, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide could be studied for its potential as a muscle relaxant and anesthetic. In cancer research, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide could be studied for its potential as an anti-cancer agent. Further studies are needed to determine the safety and efficacy of 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide in these applications.
合成方法
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide can be synthesized using a multi-step process that involves the reaction of p-anisidine with formaldehyde, followed by the reaction with N,N-dimethylethylenediamine and methyl iodide. The final product is obtained through the reaction of the intermediate with p-methoxybenzyl chloride and hydrobromic acid. This synthesis method yields a high purity product that can be used for scientific research.
科学研究应用
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and cancer research. In neuroscience, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide has been shown to have an inhibitory effect on acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory. This inhibition can lead to an increase in acetylcholine levels, which has been linked to improved cognitive function.
In pharmacology, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide has been studied for its potential as a muscle relaxant and anesthetic. Its mechanism of action involves the inhibition of nicotinic acetylcholine receptors, which are involved in muscle contraction. 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
CAS 编号 |
102207-19-2 |
|---|---|
产品名称 |
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide |
分子式 |
C22H31BrN2O2 |
分子量 |
435.4 g/mol |
IUPAC 名称 |
4-methoxy-N-(4-methoxyphenyl)-N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]aniline;bromide |
InChI |
InChI=1S/C22H31N2O2.BrH/c1-24(16-5-4-6-17-24)18-15-23(19-7-11-21(25-2)12-8-19)20-9-13-22(26-3)14-10-20;/h7-14H,4-6,15-18H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
RUAWUYOLHOAWLR-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCCCC1)CCN(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.[Br-] |
规范 SMILES |
C[N+]1(CCCCC1)CCN(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.[Br-] |
同义词 |
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



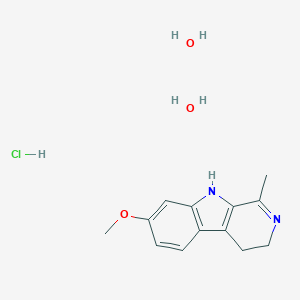

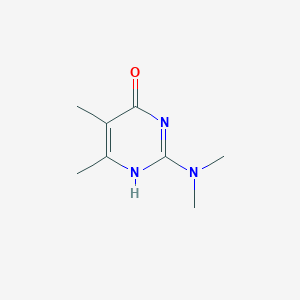
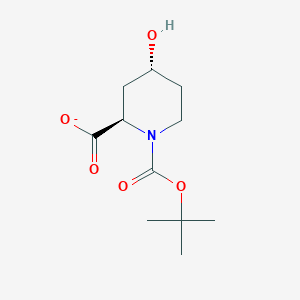
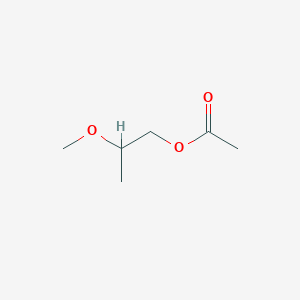
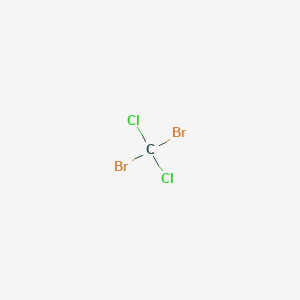
![Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B8395.png)
